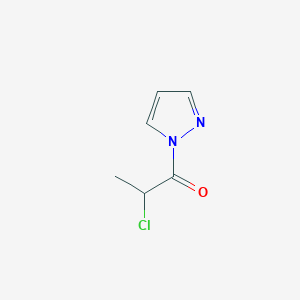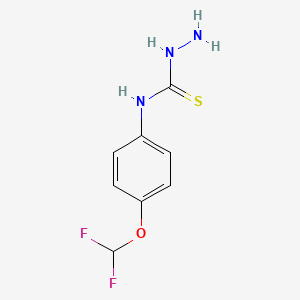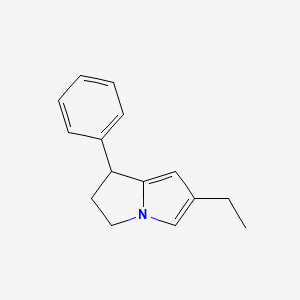
6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolizines, which are bicyclic structures consisting of a pyrrole ring fused to a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine can be achieved through several methods. One common approach involves the cycloaddition reaction of azomethine ylides with alkenes or alkynes. This reaction can be carried out in the presence of a catalyst such as triphenylphosphine (PPh₃) and dialkyl acetylenedicarboxylates in alcohols . Another method involves the intramolecular cyclization of N-substituted pyrroles with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, depend on the specific reaction being carried out.
Major Products
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield N-oxides, while reduction can produce different reduced derivatives. Substitution reactions result in compounds with new functional groups replacing the original ones.
科学研究应用
6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. While the exact mechanisms are still under investigation, it is believed to exert its effects through binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
相似化合物的比较
Similar Compounds
- 1H-Pyrrolizine-6-carboxylic acid, 2,3-dihydro-5-phenyl-, ethyl ester
- Ethyl 6-acetamido-3,5,7-trioxo-1-phenyl-2,8-dihydro-1H-pyrrolizine-2-carboxylate
Uniqueness
6-Ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine is unique due to its specific structural features and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and biological properties, making it a valuable compound for further research and development.
属性
分子式 |
C15H17N |
|---|---|
分子量 |
211.30 g/mol |
IUPAC 名称 |
6-ethyl-1-phenyl-2,3-dihydro-1H-pyrrolizine |
InChI |
InChI=1S/C15H17N/c1-2-12-10-15-14(8-9-16(15)11-12)13-6-4-3-5-7-13/h3-7,10-11,14H,2,8-9H2,1H3 |
InChI 键 |
RRGMPPBYMXEMEB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CN2CCC(C2=C1)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)

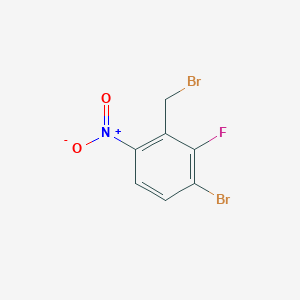
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)

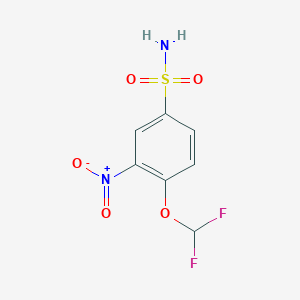

![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
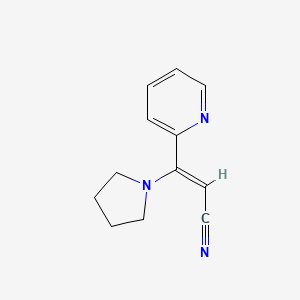
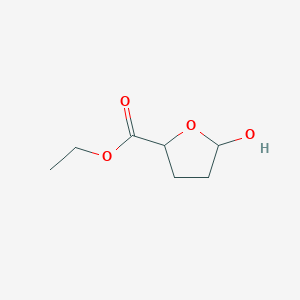
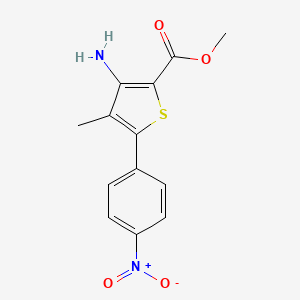
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
